

Check Availability & Pricing

Stereochemistry of 1-Hexen-3-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	1-Hexen-3-OL	
Cat. No.:	B1581649	Get Quote

Abstract

This technical guide provides an in-depth examination of the stereochemistry of **1-hexen-3-ol**, a significant chiral molecule in the fields of flavor science, chemical ecology, and synthetic chemistry. The document outlines the physicochemical properties of its enantiomers, details comprehensive experimental protocols for their synthesis and analysis, and explores the biological significance of related isomers. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the stereochemical aspects of this compound.

Introduction to 1-Hexen-3-ol

1-Hexen-3-ol is a six-carbon secondary allylic alcohol with the chemical formula C₆H₁₂O. Its structure contains a hydroxyl group at the third carbon and a terminal double bond between the first and second carbons. The crucial stereochemical feature of this molecule is the presence of a single chiral center at the C3 position, which gives rise to two non-superimposable mirrorimage stereoisomers, or enantiomers.

These enantiomers are designated as (R)-**1-hexen-3-ol** and (S)-**1-hexen-3-ol**. While possessing identical physical properties in an achiral environment, such as boiling point and density, they exhibit different optical activities and often have distinct biological and sensory properties. For instance, the odor profiles of the (R) and (S) enantiomers are perceived differently by the human olfactory system. The (R)-enantiomer is described as having a top impact, acidic, and meat-like scent, whereas the (S)-enantiomer is characterized by metallic,



green, and earthy notes[1]. This differentiation underscores the importance of stereochemistry in molecular interactions, a critical consideration in drug development and flavor chemistry.

Physicochemical and Stereochemical Properties

The physical properties of racemic **1-hexen-3-ol** are well-documented. However, specific optical rotation values for the individual enantiomers are not consistently reported in readily available literature. Enantiomers, by definition, rotate plane-polarized light to an equal and opposite degree. The direction of rotation is denoted by (+) for dextrorotatory and (-) for levorotatory, a property that does not directly correlate with the (R/S) configuration.

Table 1: Physicochemical Properties of 1-Hexen-3-ol

Property	Value	
Molecular Formula	C ₆ H ₁₂ O	
Molecular Weight	100.16 g/mol	
Boiling Point	134-135 °C (at 760 mmHg)	
Density	0.834 - 0.835 g/mL (at 25 °C)	
Refractive Index (n ²⁰ /D)	1.428 - 1.430	
Specific Rotation [α] ²⁰ D		
(R)-1-Hexen-3-ol	Not consistently reported in surveyed literature.	
(S)-1-Hexen-3-ol	Not consistently reported in surveyed literature.	

Note: Data for boiling point, density, and refractive index correspond to the racemic mixture.

The relationship between the enantiomers can be visualized as follows:



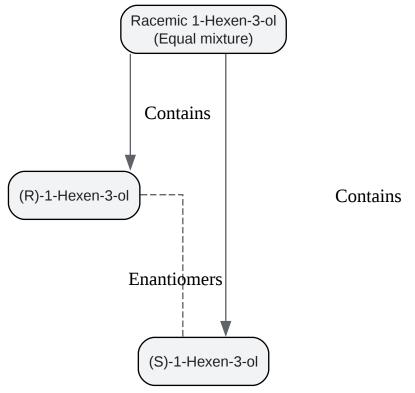


Fig 1. Enantiomers of 1-Hexen-3-ol

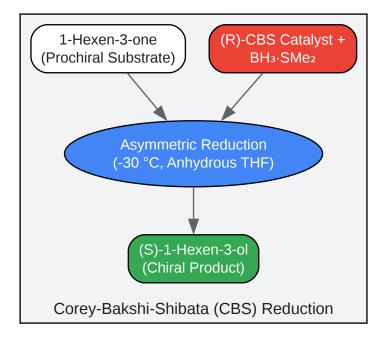


Fig 2. Asymmetric Synthesis Workflow



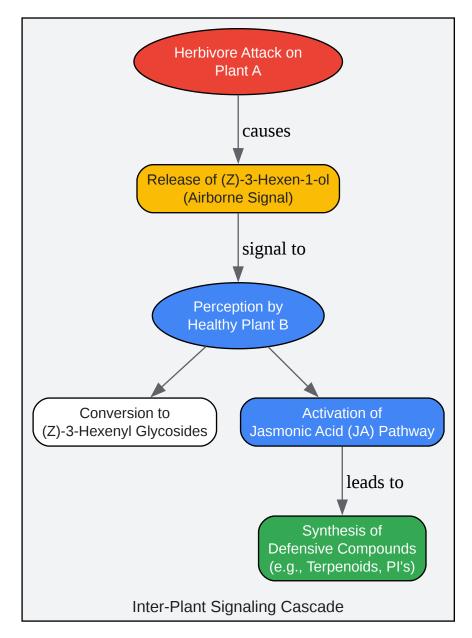


Fig 3. Plant Defense Signaling via (Z)-3-Hexen-1-ol

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. The 1-Hexen-3-ols [leffingwell.com]
- To cite this document: BenchChem. [Stereochemistry of 1-Hexen-3-ol: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1581649#stereochemistry-of-1-hexen-3-ol-and-its-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com